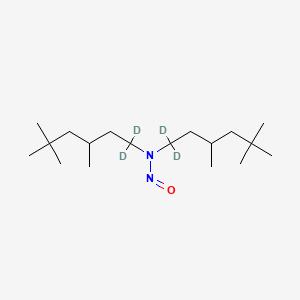

N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine-d4

Vue d'ensemble

Description

“N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine-d4” is a novel NO-donor of the N-nitrosoamines series . It is a high-quality reference standard for pharmaceutical testing .

Molecular Structure Analysis

The molecular formula of “N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine-d4” is C18H34D4N2O . The molecular weight is 302.53 . The SMILES representation isCC(CC(N(CCC(C)CC(C)(C)C)N=O)CC(C)(C)C) .

Applications De Recherche Scientifique

Drug Development and Risk Assessment

N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine-d4: is used in the pharmaceutical industry for risk assessment of nitrosated pharmaceuticals. The compound can be used to simulate the formation of nitrosamines during the manufacturing process of drugs. This is crucial since nitrosamines are known carcinogens, and their presence in pharmaceuticals must be minimized. A study incorporated a nitrosation assay procedure into high-resolution supercritical fluid chromatography mass spectrometry screening to test the potential of direct nitrosation of active pharmaceutical ingredients .

Environmental Testing

This compound serves as a reference standard in environmental testing. It helps in the detection and quantification of nitrosamines in various environmental samples. By understanding the levels of nitrosamines, researchers can assess the risk they pose to human health and the environment .

Analytical Chemistry Research

In analytical chemistry, N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine-d4 is used as a standard to develop and validate analytical methods for the detection of nitrosamines. These methods are then applied in various fields, including pharmaceuticals and environmental sciences, to ensure the safety and compliance of products and processes .

Material Safety and Compliance

The compound is utilized in studies to evaluate the safety of materials, especially those that come into contact with food or skin. For instance, it can be used to assess the potential for nitrosamine release from rubber or plastic materials used in consumer products .

Toxicological Studies

N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine-d4: is important in toxicological research to understand the mechanisms of nitrosamine-induced carcinogenesis. It is used in laboratory experiments to study the biological effects of nitrosamines on cells and animal models .

Chemical Synthesis Research

In the field of chemical synthesis, this compound can be used as a reagent or building block in the synthesis of more complex molecules. Researchers may use it to study the reactivity of nitrosamines or to develop new synthetic pathways .

Mécanisme D'action

- N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine-d4 (abbreviated as BTMHN-d4 ) is a synthetic organic compound. Its chemical formula is C18H34D4N2O .

- While specific targets for BTMHN-d4 are not explicitly documented, it is commonly used as a chemical intermediate and a cross-linking agent in the production of rubber and plastics . Its primary targets likely involve enzymes and proteins related to these processes.

- BTMHN-d4 is thought to cause a conformational change in enzymes and proteins by binding to their active sites, thereby altering their activity and function .

- The electrophiles resulting from the cytochrome P450-mediated metabolism of N-nitrosamines (including BTMHN-d4) can readily react with DNA, forming covalent addition products (DNA adducts). These adducts play a central role in carcinogenesis if not repaired .

- Certain DNA adducts, such as O6-methylguanine, have established miscoding properties and play central roles in the cancer induction process .

- Other DNA adducts have been linked to the high incidence of specific types of cancers .

- BTMHN-d4 is a colorless and odorless liquid, soluble in organic solvents, with a boiling point of 112°C and a melting point of -72°C .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Propriétés

IUPAC Name |

N,N-bis(1,1-dideuterio-3,5,5-trimethylhexyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38N2O/c1-15(13-17(3,4)5)9-11-20(19-21)12-10-16(2)14-18(6,7)8/h15-16H,9-14H2,1-8H3/i11D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAXCREYHJGJFGI-AREBVXNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN(CCC(C)CC(C)(C)C)N=O)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(C)CC(C)(C)C)N(C([2H])([2H])CC(C)CC(C)(C)C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858205 | |

| Record name | N,N-Bis[3,5,5-trimethyl(1,1-~2~H_2_)hexyl]nitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine-d4 | |

CAS RN |

1346603-10-8 | |

| Record name | N,N-Bis[3,5,5-trimethyl(1,1-~2~H_2_)hexyl]nitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

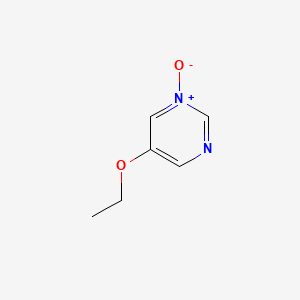

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9b-(4-Chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol-d4](/img/structure/B585610.png)